

"Quetiapine Hydroxy Impurity CAS number and molecular formula"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quetiapine Hydroxy Impurity

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An In-depth Technical Guide to Quetiapine Hydroxy Impurities

This technical guide provides comprehensive information on the key hydroxy-related impurities of Quetiapine, an atypical antipsychotic medication. The document is intended for researchers, scientists, and drug development professionals, offering detailed data on their chemical properties, analytical methodologies for their detection and quantification, and insights into their metabolic formation.

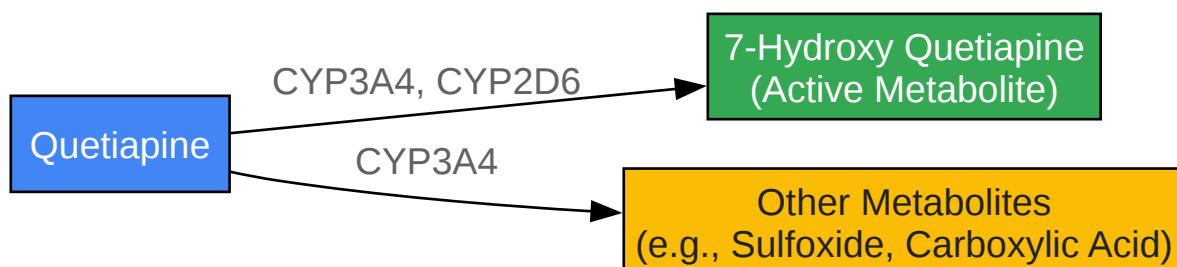
Core Impurity Data

Several hydroxylated and other process-related or degradation impurities of Quetiapine have been identified. The table below summarizes the fundamental chemical information for the most pertinent hydroxy-impurities.

Impurity Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Quetiapine Hydroxy Impurity (Quetiapine EP Impurity I)	329216-67-3	C ₁₉ H ₂₁ N ₃ OS	339.45
Quetiapine Hydroxy Impurity Dihydrochloride Salt	329218-14-6	C ₁₉ H ₂₁ N ₃ OS · 2HCl	412.38
7-Hydroxy Quetiapine	139079-39-3	C ₂₁ H ₂₅ N ₃ O ₃ S	399.51
Quetiapine - Impurity H	1076199-40-0	C ₂₁ H ₂₅ N ₃ O ₃ S	399.51

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. The formation of hydroxylated metabolites is a key pathway. 7-hydroxy-quetiapine is a major active metabolite.^[1] The primary enzyme responsible for the metabolism of quetiapine is CYP3A4, with a smaller contribution from CYP2D6 in the 7-hydroxylation process.^[1]



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Caption: Metabolic conversion of Quetiapine.

Experimental Protocols: Analytical Methodologies

The following section details an experimental protocol for the analysis of Quetiapine and its related substances, including hydroxy impurities, using a stability-indicating RP-HPLC method. This method is designed to separate Quetiapine from its degradation products.

Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Quetiapine and its process-related impurities in pharmaceutical formulations.

Materials and Reagents:

- Quetiapine Fumarate reference standard
- Quetiapine impurity reference standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate
- Water (HPLC grade)
- Orthophosphoric acid

Chromatographic Conditions:

- Column: X-bridge C18, 150x4.6 mm, 3.5 μ m[2]
- Mobile Phase A: 5 mM Ammonium Acetate in water[2]
- Mobile Phase B: Acetonitrile[2]
- Gradient Elution: A time-based gradient program should be optimized to achieve separation of all impurities.
- Flow Rate: 1.0 mL/min[2]
- Column Temperature: 40°C[2]
- Detection Wavelength: 220 nm[2]
- Injection Volume: 10 μ L[2]

- Diluent: Mobile phase can be used as the diluent.

Standard and Sample Preparation:

- Standard Stock Solution: Prepare a stock solution of Quetiapine Fumarate reference standard by accurately weighing and dissolving it in the diluent to a known concentration (e.g., 1000 µg/mL).[3]
- Impurity Stock Solution: Accurately weigh and dissolve each impurity reference standard in the diluent to prepare individual stock solutions (e.g., 50 µg/mL).[3]
- Mixed Standard Solution: Prepare a working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration suitable for analysis (e.g., Quetiapine at 100 µg/mL and impurities at their specified reporting limits).
- Sample Solution: For pharmaceutical formulations, weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a target concentration of Quetiapine in the diluent. Sonicate for approximately 20 minutes to ensure complete dissolution, then dilute to the final target concentration with the mobile phase.[3] Filter the solution through a 0.45 µm syringe filter before injection.

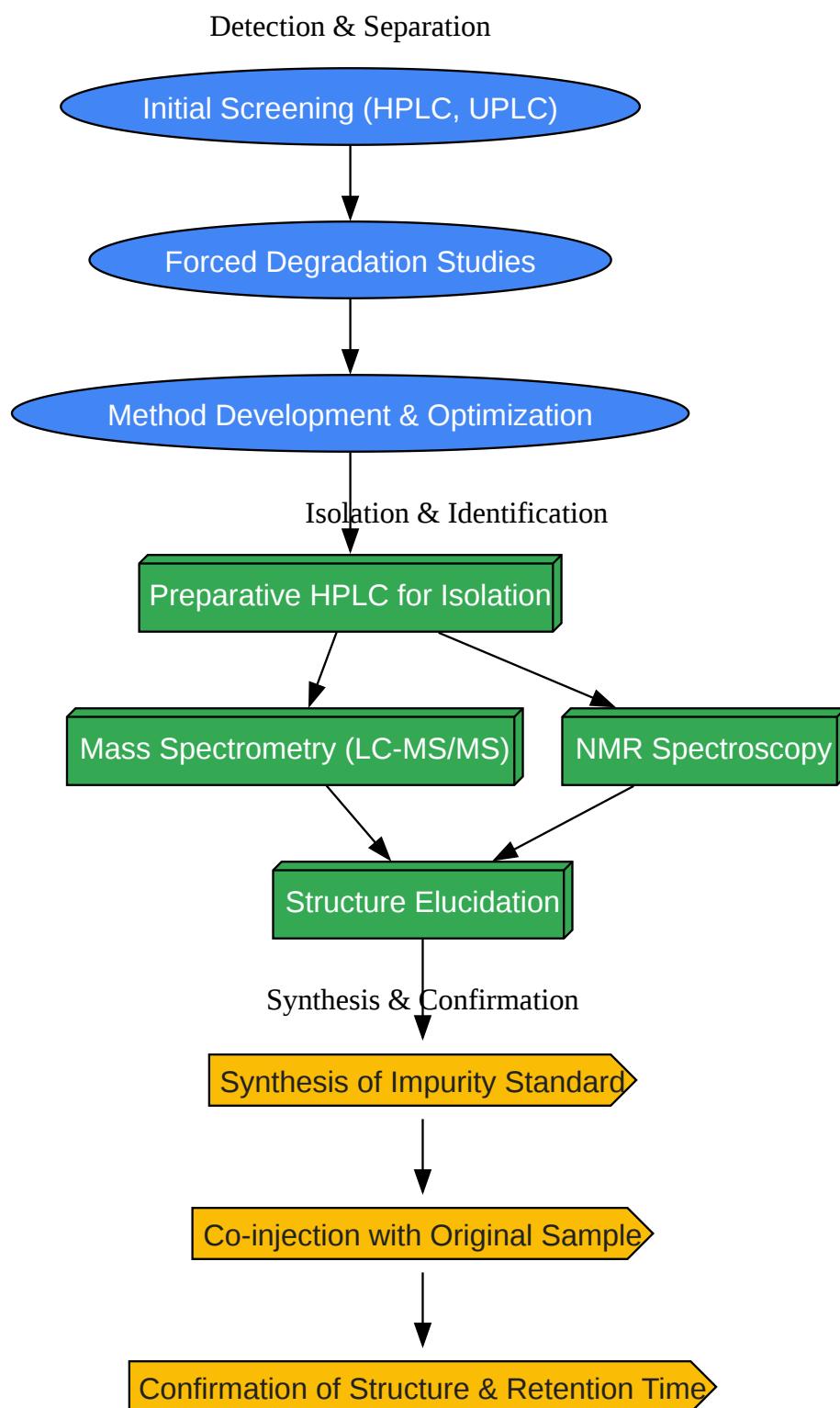
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on the Quetiapine drug substance.[4][5]

- Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature for a specified period (e.g., 90 minutes), then neutralize with 0.1 N NaOH.[6]
- Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a specified period (e.g., 60 minutes), then neutralize with 0.1 N HCl.[6]
- Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 15 minutes).[6]
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a defined duration.
- Photolytic Degradation: Expose the drug solution to UV light.

The stressed samples are then diluted to the target concentration and analyzed using the developed HPLC method to assess for degradation products and ensure they are well-separated from the main Quetiapine peak.

Experimental Workflow

The logical flow for the identification and characterization of Quetiapine impurities, from initial detection to structural elucidation, is depicted below.

[Click to download full resolution via product page](#)**Caption:** Workflow for Quetiapine impurity analysis.

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- To cite this document: BenchChem. ["Quetiapine Hydroxy Impurity CAS number and molecular formula"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311914#quetiapine-hydroxy-impurity-cas-number-and-molecular-formula>]

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